molecular formula C12H11N3 B3005778 2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile CAS No. 57320-11-3

2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile

Cat. No.: B3005778
CAS No.: 57320-11-3
M. Wt: 197.241
InChI Key: YDQBOJSTBJSEFL-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile is a heterocyclic compound that features a benzimidazole ring fused with a nitrile group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or nitrile under acidic or basic conditions . Common reagents used in the synthesis include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions . The reaction conditions often involve heating the reactants to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-ylmethanol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-methylbut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-8(2)9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQBOJSTBJSEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C1=NC2=CC=CC=C2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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